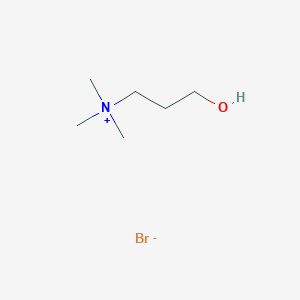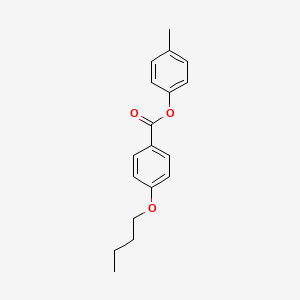
4-Methylphenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C18H20O3 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a 4-methylphenyl and a 4-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-methylphenol and 4-butoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
4-Methylphenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release 4-methylphenol and 4-butoxybenzoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a butoxy group.
4-Methylphenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.
4-Methylphenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 4-Methylphenyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
58600-97-8 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(4-methylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-3-4-13-20-16-11-7-15(8-12-16)18(19)21-17-9-5-14(2)6-10-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
YFDADOWCVBYMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


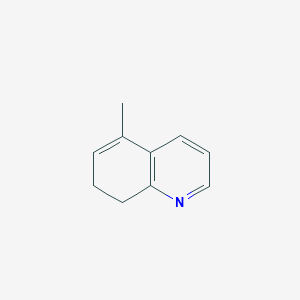
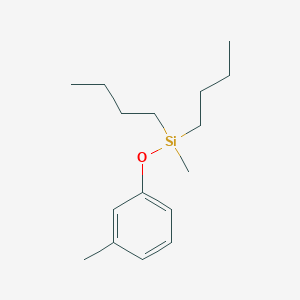
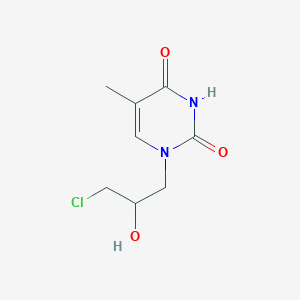
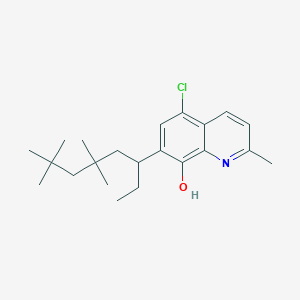
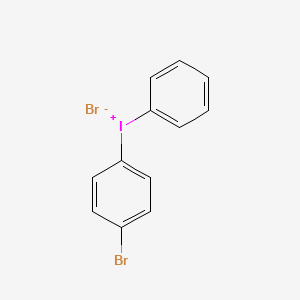
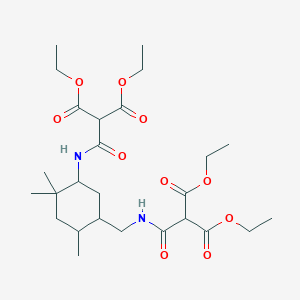

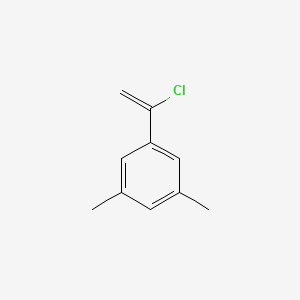
![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
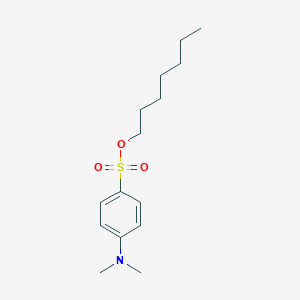
![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)

